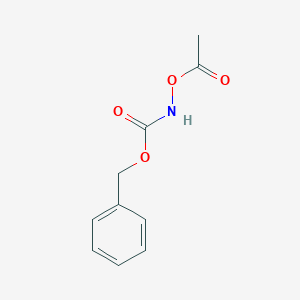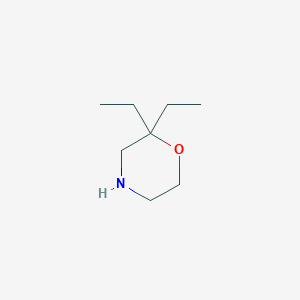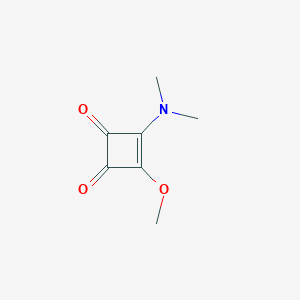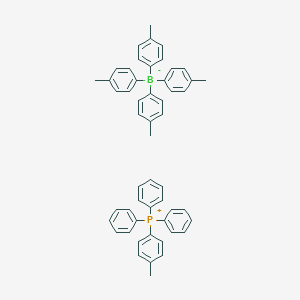
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thiram, and it is widely used as a fungicide and pesticide in agriculture. However, in
Mechanism of Action
The mechanism of action of carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is complex and not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins in cells. For example, thiram has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in neurotransmitter signaling. Thiram has also been shown to inhibit the activity of various transporters, channels, and receptors in cells.
Biochemical and Physiological Effects:
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has been shown to have various biochemical and physiological effects. For example, it has been shown to induce oxidative stress, which can lead to cell death. Thiram has also been shown to induce apoptosis, which is a form of programmed cell death. Additionally, thiram has been shown to cause DNA damage and inhibit DNA repair mechanisms in cells.
Advantages and Limitations for Lab Experiments
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has several advantages for lab experiments. For example, it is readily available, stable, and relatively inexpensive. However, it also has some limitations. For example, thiram is toxic and can be hazardous if not handled properly. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester. Some possible areas of investigation include:
1. Further studies on the mechanism of action of thiram and its effects on various enzymes and proteins in cells.
2. Development of new methods for synthesizing thiram that are more efficient and environmentally friendly.
3. Investigation of the potential applications of thiram in nanotechnology and biotechnology.
4. Exploration of the potential use of thiram as a therapeutic agent for various diseases, including cancer and viral infections.
5. Investigation of the environmental impact of thiram and its potential to cause harm to non-target organisms.
Conclusion:
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is a chemical compound that has shown great potential for applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on thiram is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester can be achieved through the reaction between carbon disulfide and 1,3-dichloro-2-propanol in the presence of sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to obtain the final product.
Scientific Research Applications
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, thiram has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In material science, it has been used as a crosslinking agent for rubber and plastics. In environmental science, it has been used as a soil fungicide and as a means of controlling fungal diseases in plants.
properties
CAS RN |
178408-12-3 |
|---|---|
Product Name |
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester |
Molecular Formula |
C15H19NO2S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
benzyl N-(4,4-dimethyl-3-oxopentanoyl)carbamodithioate |
InChI |
InChI=1S/C15H19NO2S2/c1-15(2,3)12(17)9-13(18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19) |
InChI Key |
XMAZPOZDXQGUAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)SCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)SCC1=CC=CC=C1 |
Other CAS RN |
178408-12-3 |
synonyms |
N-benzylsulfanylcarbothioyl-4,4-dimethyl-3-oxo-pentanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)








![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)



![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)